N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
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Description
N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, also known as DFB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DFB belongs to the class of benzofuran carboxamides and has a molecular formula of C20H18F2N2O2.
Scientific Research Applications
Synthesis and Structural Characterization
N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide and similar compounds have been synthesized and structurally characterized in various studies, showcasing their potential in different scientific applications. For example, the synthesis of rhenium and technetium complexes with tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands demonstrates a method for creating novel compounds with potential applications in imaging and therapy due to their stable complex formations and unique structural features (Nguyen Hung Huy et al., 2008). Similarly, the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain highlights the production of materials with enhanced solubility and thermal stability, which could be beneficial for high-performance polymers (S. Hsiao & Chou-Huan Yu, 1996).
Biological Activity and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, indicating potential therapeutic applications (Paula N. Kelly et al., 2007). Another study focused on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, which suggests its use in drug development for osteoarthritis treatment (W. M. Owton et al., 1995).
Chemical Synthesis and Reactions
The compound and its analogues have also been utilized in chemical synthesis and reactions, showcasing the compound's versatility in organic chemistry. A study described the synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex, highlighting a methodology for creating compounds with potential catalytic or material science applications (Ahmet Oral Sarıoğlu et al., 2016). Furthermore, the exploration of solvent effects on the absorption and fluorescence spectra of biologically active carboxamides provides insights into the optical properties of such compounds, which could be useful in the development of fluorescent probes or materials (N. R. Patil et al., 2011).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZFZJWXJBAPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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